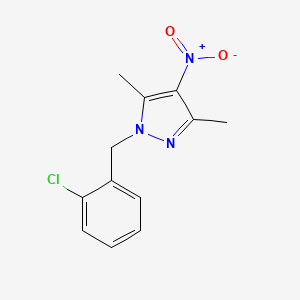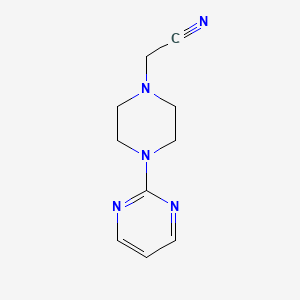
3-Chloro-4-(phenylsulfanyl)aniline
説明
3-Chloro-4-(phenylsulfanyl)aniline is a chemical compound with the molecular formula C12H10ClNS . It has a molecular weight of 235.73 .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(phenylsulfanyl)aniline is 1S/C12H10ClNS/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 . This indicates the presence of a chlorine atom (Cl), a sulfur atom (S), and a nitrogen atom (N) in the compound, along with carbon © and hydrogen (H) atoms.Physical And Chemical Properties Analysis
3-Chloro-4-(phenylsulfanyl)aniline is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
1. Ligand Properties in Crystal Structures
3-Chloro-4-(phenylsulfanyl)aniline and its derivatives can act as tridentate ligands in crystal structures. For example, in a study of N,N'-bis(4-chlorobenzylidene)-disulfanediylbis(2-aniline), two phenyl sulfide moieties derived from an analogous structure were found to be joined through their sulfur atoms, demonstrating the potential of these compounds in forming complex crystal structures with trans configurations about the S-S bond (İde et al., 1997).
2. Synthesis of Antimicrobial Agents
Compounds related to 3-Chloro-4-(phenylsulfanyl)aniline have been synthesized and evaluated for their antimicrobial properties. A study on Schiff’s bases of 4-Chloro-3-coumarin aldehyde demonstrated that these compounds exhibit significant antimicrobial activity against various gram-positive and gram-negative bacteria and fungi (Bairagi et al., 2009).
3. Corrosion Inhibition
Derivatives of 3-Chloro-4-(phenylsulfanyl)aniline have been investigated for their effectiveness as corrosion inhibitors. A study on the inhibiting action of a synthesized thiophene Schiff base on mild steel in acidic solutions demonstrated significant efficiency, indicating the potential of such compounds in protecting metals from corrosion (Daoud et al., 2014).
4. Sulfonated Oxindoles Synthesis
Another application lies in the synthesis of sulfonated oxindoles. A process utilizing anilines, which can include 3-Chloro-4-(phenylsulfanyl)aniline, for the assembly of 3-((arylsulfonyl)methyl)indolin-2-ones has been developed. This method is efficient and has a broad scope, indicating the versatility of these compounds in chemical synthesis (Liu et al., 2017).
5. Nonlinear Optical Materials
Compounds similar to 3-Chloro-4-(phenylsulfanyl)aniline have been studied for their potential as nonlinear optical materials. A study on chloro and trifluoromethyl derivatives of aniline, including vibrational analysis and theoretical computations, highlighted their potential in this field (Revathi et al., 2017).
Safety and Hazards
特性
IUPAC Name |
3-chloro-4-phenylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNS/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRNYBQUMRCICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




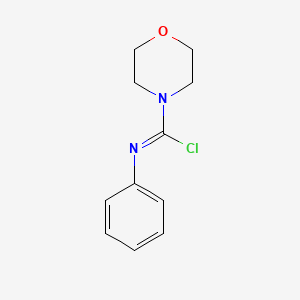
![Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3370081.png)
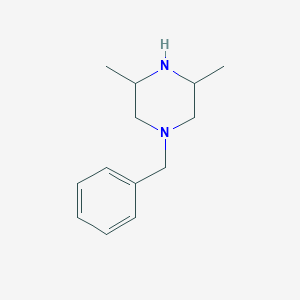


phosphorane](/img/structure/B3370101.png)
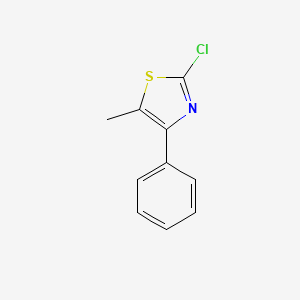
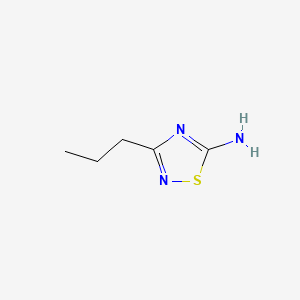

![2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid](/img/structure/B3370136.png)

